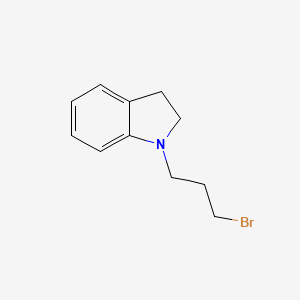

1-(3-Bromopropyl)indoline

説明

Structure

3D Structure

特性

IUPAC Name |

1-(3-bromopropyl)-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOOHTWUASKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Bromopropyl Indoline and Its Derivatives

Alkylation Strategies for Indoline-2,3-dione (Isatin) Derivatives

The introduction of an alkyl chain at the nitrogen atom of the isatin (B1672199) core is a fundamental transformation, reducing the lability of the nucleus towards bases while preserving its reactivity for further functionalization. mdpi.comias.ac.in The N-alkylation of isatin is a well-established method for creating a diverse range of derivatives. mdpi.commdpi.com

Nucleophilic Alkylation with 1,3-Dibromopropane (B121459)

A primary and widely documented method for synthesizing 1-(3-bromopropyl)indoline-2,3-dione involves the nucleophilic substitution reaction between isatin and 1,3-dibromopropane. iucr.orgresearchgate.net In this SN2 reaction, the nitrogen atom of the isatin anion attacks one of the electrophilic carbon centers of 1,3-dibromopropane.

The N-alkylation of isatin is typically performed by first generating the isatin anion using a base, followed by the addition of an alkylating agent. mdpi.comnih.gov A common and effective method involves the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as N,N-dimethylformamide (DMF). iucr.orgscielo.br This approach facilitates the deprotonation of the isatin nitrogen, creating the nucleophilic anion required for the subsequent alkylation. scielo.brnih.gov The reaction is often carried out at temperatures ranging from room temperature to 80°C, with reaction times varying from a few hours to 48 hours. iucr.orgnih.gov Alternative bases like sodium hydride (NaH) and cesium carbonate (Cs₂CO₃) have also been employed, sometimes in different solvents like acetonitrile (B52724). mdpi.comsmolecule.comgoogle.com

A study by Qachchachi et al. reports the synthesis of this compound-2,3-dione by dissolving isatin in DMF, followed by the addition of potassium carbonate, a catalytic amount of tetra-n-butylammonium bromide, and 1,3-dibromopropane. The mixture was stirred for 48 hours to yield the desired product. iucr.org

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Isatin | 1,3-Dibromopropane | K₂CO₃ | DMF | RT - 80 | 4-48 | 74 | iucr.orgnih.gov |

| 5,7-Dibromoisatin | 1-Bromo-3-chloropropane | K₂CO₃ | DMF | RT - 80 | 4-18 | 74 | nih.gov |

| Isatin | 1,3-Dibromopropane | NaH | Acetonitrile/HMPA | 0-35 | 8-24 | 85-94 |

To improve reaction efficiency and yield, phase transfer catalysts (PTC) are often employed. smolecule.com Tetra-n-butylammonium bromide (TBAB) is a commonly used PTC in the N-alkylation of isatin derivatives. iucr.orgresearchgate.net As a phase-transfer catalyst, TBAB facilitates the transfer of the isatin anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction rate. nih.govencyclopedia.pub The use of TBAB under mild conditions can lead to good yields of the N-alkylated product. smolecule.comresearchgate.net Research has shown that a catalytic amount of TBAB is sufficient to effectively catalyze various alkylation processes. nih.govresearchgate.net

In the synthesis of this compound-2,3-dione, the addition of a catalytic quantity of TBAB to the reaction mixture of isatin, 1,3-dibromopropane, and potassium carbonate in DMF has been shown to be an effective strategy. iucr.orgresearchgate.net This method is part of a broader application of PTC in synthesizing new heterocyclic compounds from isatin derivatives. researchgate.netresearchgate.net

The progress of the alkylation reaction is crucial to monitor to ensure completion and to avoid the formation of side products. Thin Layer Chromatography (TLC) is a standard and effective technique for this purpose. iucr.orgresearchgate.netresearchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials (isatin and 1,3-dibromopropane), the disappearance of the reactants and the appearance of the product spot can be visualized. iucr.orgresearchgate.net N-alkylisatins are often colored, making them easily visible on a TLC plate. nih.gov For colorless compounds, UV light or iodine vapor can be used for detection. nih.gov This allows for a qualitative assessment of the reaction's progression over time. iucr.org

Once the reaction is complete, as indicated by TLC, the desired product, this compound-2,3-dione, must be isolated and purified. Common purification techniques include recrystallization and column chromatography. nih.govsmolecule.com After filtering the reaction mixture to remove the base and any solid byproducts, the solvent is typically removed under vacuum. iucr.org The resulting crude product, which may be an oil or a solid, can then be purified. iucr.orgreddit.com

Recrystallization from a suitable solvent, such as ethanol (B145695), is a frequently used method to obtain the pure crystalline product. iucr.orgresearchgate.net If recrystallization does not yield a pure product, or if the product is an oil, column chromatography is employed. nih.govgoogle.com Silica (B1680970) gel is a common stationary phase for the column, and the mobile phase is typically a mixture of solvents like dichloromethane (B109758) and hexane. nih.gov

| Compound | Purification Method | Solvent/Eluent | Reference |

|---|---|---|---|

| This compound-2,3-dione | Recrystallization | Ethanol | iucr.orgresearchgate.net |

| 5,7-dibromo-N-(3'-thiocyanatopropyl)isatin | Column Chromatography | CH₂Cl₂-hexane (7:3) | nih.gov |

| N-alkylisatins | Column Chromatography | Chloroform | google.com |

Alkylation with Other Bromopropyl Derivatives

The alkylation of isatin is not limited to 1,3-dibromopropane. Other bromopropyl derivatives can also be used to introduce different functionalities. For instance, the alkylation of 5,7-dibromoisatin has been successfully carried out with 1-bromo-3-chloropropane. nih.gov This reaction also proceeds in the presence of potassium carbonate in DMF. nih.gov This demonstrates the versatility of the N-alkylation reaction for creating a variety of isatin derivatives with different propyl chains.

Synthesis of 1-(3-Bromopropyl)-1H-indole Derivatives

The introduction of a 3-bromopropyl group onto an indole (B1671886) nitrogen is a key transformation for creating versatile intermediates in organic synthesis. These intermediates are valuable for further chemical modifications.

N-Alkylation of Indole with 1,3-Dibromopropane

The most direct method for synthesizing 1-(3-bromopropyl)indole (B49928) derivatives is through the N-alkylation of a pre-existing indole or indoline (B122111) ring system with 1,3-dibromopropane. This reaction is a nucleophilic substitution where the nitrogen atom of the heterocycle attacks one of the electrophilic carbon atoms of 1,3-dibromopropane.

The reaction is typically performed in the presence of a base to neutralize the hydrogen bromide byproduct. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). ias.ac.in The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile being frequently used. ias.ac.iniucr.org To enhance reaction efficiency, phase transfer catalysts such as tetra-n-butylammonium bromide can be employed, particularly under milder conditions. iucr.orgresearchgate.netsmolecule.com The reaction conditions can be optimized by controlling the stoichiometry of the reactants and the temperature. For instance, the synthesis of this compound-2,3-dione from isatin and 1,3-dibromopropane utilizes potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide in DMF, yielding the product in 74% after 48 hours. iucr.orgresearchgate.net

Transition metal complexes have also been studied as catalysts for this N-alkylation reaction. Schiff base complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been shown to be efficient catalysts for the N-alkylation of heterocycles like indole with 1,3-dibromopropane, achieving yields between 78–92% for a 1:1 coupling ratio. ias.ac.in

| Starting Material | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indoline | K₂CO₃ or NaH | Acetonitrile/HMPA | 0–35 | 8–24 | 85–94 | |

| Isatin | K₂CO₃ / tetra-n-butylammonium bromide | DMF | Not specified | 48 | 74 | iucr.orgresearchgate.net |

| Indole | K₂CO₃ / Schiff base Co(II) complex | DMF | Room Temp. | Not specified | 92 | ias.ac.in |

Indole Ring Formation Followed by N-Alkylation

The Fischer indole synthesis is a classic and highly reliable method for preparing indoles, first developed in 1883. tcichemicals.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.com A wide range of Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃) can be used as catalysts. wikipedia.orgbhu.ac.in

Once the indole nucleus is formed via the Fischer synthesis, the 3-bromopropyl group can be introduced by N-alkylation with 1,3-dibromopropane using the methods previously discussed. ias.ac.in A one-pot, three-component protocol combining the Fischer indolization with a subsequent N-alkylation has been developed, allowing for the rapid synthesis of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. nih.gov

The Japp-Klingemann reaction provides a powerful route to the hydrazone precursors required for the Fischer indole synthesis. wikipedia.org This reaction synthesizes hydrazones from the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.org The resulting hydrazone can then be isolated and subjected to the acidic conditions of the Fischer indole synthesis to form the desired indole ring. wikipedia.orgresearchgate.net

For example, the synthesis of sumatriptan, a complex indole derivative, has been accomplished using the Japp-Klingemann method to prepare the key indole-2-carboxylic acid intermediate, thus avoiding the separate step of forming a hydrazine (B178648) from a diazonium salt. researchgate.net Similarly, the total synthesis of the alkaloid murrayanine (B1213747) begins with a Japp-Klingemann reaction to afford a hydrazine, which is then cyclized via Fischer indole synthesis. nih.gov After the indole core is constructed through this sequence, N-alkylation with 1,3-dibromopropane can be performed to yield the target 1-(3-bromopropyl)indole derivative.

Synthesis of Related N-Bromopropyl Heterocyclic Compounds

The synthetic principles for attaching a bromopropyl group are not limited to indoles and can be extended to other nitrogen-containing heterocyclic systems.

Bromopropyl-Functionalized Indazolium Salts

The synthesis of bromopropyl-functionalized indazolium salts serves as an important step in the creation of functionalized N-heterocyclic carbene (NHC) ligands and their metal complexes. acs.org A common route involves the direct alkylation of indazole.

For instance, the synthesis of 2-(3-bromopropyl)-1-methylindazolium bromide can be achieved in a two-step process. First, indazole is alkylated with dimethyl carbonate to produce 1-methylindazole. Subsequently, this intermediate is treated with an excess of 1,3-dibromopropane to yield the desired indazolium salt. acs.org This bromopropyl-functionalized indazolium salt is a precursor that can be readily converted into a palladium(II) complex. acs.org This post-coordination modification strategy is often more efficient than pre-functionalizing the ligand before metalation. acs.org

2 Bromopropyl-Substituted Spiropyrans

The synthesis of bromopropyl-substituted spiropyrans is a significant area of research, focusing on the introduction of a reactive bromopropyl group onto the indoline nitrogen. This functionalization allows for further modification and conjugation of the spiropyran molecule, making it a versatile platform for the development of advanced materials. The primary synthetic route involves a multi-step process beginning with the formation of a substituted indolenine, followed by N-alkylation with 1,3-dibromopropane, and concluding with a condensation reaction with a suitable salicylaldehyde (B1680747) derivative. researchgate.netrsc.orgresearchgate.netrsc.org

A common strategy begins with the Fischer indole synthesis. For instance, 4-fluorophenyl hydrazine hydrochloride or 4-methoxyphenyl (B3050149) hydrazine hydrochloride is reacted with 3-methyl-2-butanone (B44728) in glacial acetic acid. rsc.org This reaction forms the corresponding 5-fluoro-2,3,3-trimethyl-3H-indole or 5-methoxy-2,3,3-trimethyl-3H-indole intermediate. rsc.org

The subsequent step is the N-alkylation of the indolenine nitrogen. The intermediate from the Fischer synthesis is refluxed with an excess of 1,3-dibromopropane in a solvent such as acetonitrile. rsc.org This reaction yields the crucial 1-(3-bromopropyl)-substituted-2,3,3-trimethyl-3H-indol-1-ium salt. This quaternized intermediate is often a solid that can be precipitated and used in the next step without extensive purification. rsc.org

The final step is the cyclocondensation reaction to form the spiropyran ring system. The 1-(3-bromopropyl)-substituted indolium salt is reacted with a substituted salicylaldehyde, such as 2-hydroxy-5-methoxybenzaldehyde (B1199172) or 2-hydroxy-5-nitrobenzaldehyde, typically under reflux conditions in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netrsc.org This reaction results in the formation of the desired bromopropyl-substituted spiropyran. The structures of these final products are typically confirmed using spectroscopic methods like ¹H and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS). researchgate.netrsc.org

The presence of the bromopropyl group is particularly advantageous as it provides a reactive handle for further functionalization. For example, it can be used for conjugation to nanomaterials or for the synthesis of more complex molecular structures. rsc.orgresearchgate.net The choice of substituents on both the indoline and the salicylaldehyde moieties allows for the fine-tuning of the photochromic properties of the resulting spiropyrans. researchgate.netrsc.orgresearchgate.net

Table 1: Synthesis of Bromopropyl-Substituted Spiropyrans

| Starting Indolenine | Alkylating Agent | Salicylaldehyde Derivative | Final Spiropyran Product |

| 5-Fluoro-2,3,3-trimethyl-3H-indole | 1,3-Dibromopropane | 2-Hydroxy-5-methoxybenzaldehyde | 1'-(3-Bromopropyl)-5'-fluoro-8-methoxy-3',3'-dimethyl-spiro[chromene-2,2'-indoline] |

| 5-Fluoro-2,3,3-trimethyl-3H-indole | 1,3-Dibromopropane | 2-Hydroxy-5-nitrobenzaldehyde | 1'-(3-Bromopropyl)-5'-fluoro-8-nitro-3',3'-dimethyl-spiro[chromene-2,2'-indoline] |

| 5-Methoxy-2,3,3-trimethyl-3H-indole | 1,3-Dibromopropane | 2-Hydroxy-5-nitrobenzaldehyde | 1'-(3-Bromopropyl)-5'-methoxy-8-nitro-3',3'-dimethyl-spiro[chromene-2,2'-indoline] |

| 5-Methoxy-2,3,3-trimethyl-3H-indole | 1,3-Dibromopropane | 2-Hydroxy-5-methoxybenzaldehyde | 1'-(3-Bromopropyl)-5',8-dimethoxy-3',3'-dimethyl-spiro[chromene-2,2'-indoline] |

3 Bromopropyl-Substituted Isoindolines

The synthesis of bromopropyl-substituted isoindolines typically revolves around the key intermediate, 2-(3-bromopropyl)isoindoline-1,3-dione. This compound is readily prepared through the reaction of potassium phthalimide (B116566) with an excess of 1,3-dibromopropane. nih.gov The reaction is generally carried out by refluxing the components in a solvent like acetone. nih.gov After the reaction is complete, the solid by-products are filtered off, and the solvent is evaporated. The resulting crude product can be purified by recrystallization from ethanol to yield colorless crystals of 2-(3-bromopropyl)isoindoline-1,3-dione. nih.gov

This bromopropyl-substituted phthalimide is a versatile building block for the synthesis of a wide range of isoindoline (B1297411) derivatives. The bromine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups. researchgate.netnih.gov

For example, 2-(3-bromopropyl)isoindoline-1,3-dione can be reacted with primary or secondary amines to generate more complex structures. In one reported synthesis, it was treated with 1-phenylpiperazine (B188723) in acetonitrile to produce 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione. researchgate.net This type of reaction expands the molecular complexity and allows for the introduction of moieties with potential biological activity.

In another example of its utility, 2-(3-bromopropyl)isoindoline-1,3-dione was used in a reaction with 3-(benzyloxy)-2-oxopyridin-1(2H)-yl to synthesize 2-(3-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)isoindoline-1,3-dione. nih.gov This demonstrates its applicability in creating elaborate molecules with multiple heterocyclic systems.

The general synthetic approach is outlined in the table below, showcasing the versatility of 2-(3-bromopropyl)isoindoline-1,3-dione as a precursor.

Table 2: Synthesis of Bromopropyl-Substituted Isoindoline Derivatives

| Starting Material | Reagent | Product |

| Potassium Phthalimide | 1,3-Dibromopropane | 2-(3-Bromopropyl)isoindoline-1,3-dione |

| 2-(3-Bromopropyl)isoindoline-1,3-dione | 1-Phenylpiperazine | 2-(3-(4-Phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione |

| 2-(3-Bromopropyl)isoindoline-1,3-dione | 3-(Benzyloxy)-2-oxopyridin-1(2H)-yl | 2-(3-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)isoindoline-1,3-dione |

Structural Characterization and Elucidation of 1 3 Bromopropyl Indoline Derivatives

X-ray Crystallography Studies

X-ray crystallography has been the principal technique for elucidating the three-dimensional structure of 1-(3-Bromopropyl)indoline-2,3-dione. These studies have furnished precise data on its crystal system, molecular shape, and the intermolecular forces that govern its crystal packing.

Crystallographic analysis of this compound-2,3-dione reveals that it crystallizes in the monoclinic system with the space group P21/c. researchgate.netresearchgate.net This system is characterized by three unequal axes, with two perpendicular to each other and the third at an oblique angle. wikipedia.org The unit cell of the crystal contains four molecules (Z = 4). researchgate.netresearchgate.net Detailed crystal data and refinement parameters are summarized in the table below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.7113 (2) |

| b (Å) | 8.1375 (2) |

| c (Å) | 17.8089 (4) |

| β (°) | 93.8300 (13) |

| Volume (ų) | 1115.03 (5) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation Type | Mo Kα |

Data sourced from Qachchachi et al., 2016. researchgate.netresearchgate.net

The molecular conformation is distinguished by the specific arrangement of its bromopropyl side chain. This chain adopts a trans–gauche conformation. researchgate.netiucr.org This is quantitatively defined by the N—C—C—C and C—C—C—Br torsion angles, which have been measured to be -177.5 (3)° and 68.1 (3)°, respectively. researchgate.netiucr.org The trans orientation of the first part of the chain (N—C—C—C) indicates a nearly flat, extended arrangement, while the gauche bend in the latter part (C—C—C—Br) describes a staggered, off-planar position of the terminal bromine atom relative to the rest of the chain.

The core indoline-2,3-dione ring system is nearly planar, a characteristic feature of many indole (B1671886) derivatives. researchgate.netiucr.orgnih.gov The root-mean-square (r.m.s.) deviation for the atoms of the indoline (B122111) ring system is a mere 0.026 Å, indicating a high degree of planarity. researchgate.netiucr.org

The non-hydrogen atoms of the indoline core are described as virtually coplanar, with the largest deviation from this plane being 0.030 (2) Å for the nitrogen atom (N1). researchgate.net The two oxygen atoms of the dione (B5365651) group are also essentially coplanar with the fused ring system, with a maximum deviation of 0.027 (2) Å observed for one of the oxygen atoms (O1). researchgate.netiucr.org Furthermore, the sum of the bond angles around the nitrogen atom (N1) is 360.1°, which is consistent with sp² hybridization and its involvement in the planar, aromatic-like system. researchgate.netiucr.org

The arrangement of molecules within the crystal lattice is primarily dictated by a network of weak intermolecular forces.

The crystal packing of this compound-2,3-dione is consolidated by weak C—H⋯O hydrogen bonds. researchgate.netiucr.org These non-covalent interactions, while individually weak, collectively form a robust three-dimensional network that stabilizes the crystal structure. researchgate.netiucr.orgmdpi.com In this network, hydrogen atoms attached to carbon atoms of the indoline ring and the propyl chain act as donors, interacting with the electronegative oxygen atoms of the dione group on adjacent molecules. researchgate.net The specific geometries of these hydrogen bonds are detailed in the table below.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C4—H4···O2 | 0.93 | 2.57 | 3.232 (3) | 129 |

| C9—H9B···O2 | 0.97 | 2.59 | 3.444 (4) | 146 |

Data sourced from Qachchachi et al., 2016. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₁H₁₄BrN, the expected molecular weight is approximately 240.15 g/mol . The mass spectrum would characteristically display a molecular ion peak (M+) corresponding to this mass. A key feature in the spectrum of a bromine-containing compound is the presence of a second peak at M+2 with nearly equal intensity, which is due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. msu.edu

The fragmentation pattern of this compound under electron impact ionization can be predicted based on the fragmentation of similar N-alkylated indoline structures. researchgate.netlibretexts.org The fragmentation processes are dominated by the cleavage of bonds adjacent to the nitrogen atom and the bromine atom, as these are points of structural weakness. Common fragmentation pathways for aliphatic amines and alkyl halides include alpha-cleavage and the loss of the halogen-containing group. libretexts.org

Expected fragmentation pathways include:

Alpha-cleavage: The bond between the nitrogen and the propyl chain can cleave, leading to the formation of an indoline radical and a bromopropyl cation, or vice-versa. Cleavage of the C-C bond adjacent to the nitrogen is a dominant pathway for aliphatic amines. libretexts.org

Loss of Bromine: The C-Br bond can break, leading to the loss of a bromine radical and the formation of a [M-Br]⁺ cation.

Propyl Chain Fragmentation: The three-carbon chain can undergo fragmentation, leading to the loss of smaller neutral fragments like ethylene (B1197577) (C₂H₄). savemyexams.com

Indoline Ring Fragmentation: The indoline ring itself can fragment. Studies on related N-benzylindoline have shown that complex rearrangements, including hydride or electron transfer, can occur, leading to characteristic ions such as m/z 118 and 119. researchgate.net

A summary of potential major fragments for this compound is presented below.

| m/z Value (for ⁷⁹Br) | Proposed Fragment | Notes |

| 240/242 | [C₁₁H₁₄BrN]⁺ | Molecular ion (M⁺), showing Br isotope pattern |

| 160 | [M-Br]⁺ | Loss of a bromine radical |

| 118 | [C₈H₈N]⁺ | Indoline fragment resulting from cleavage of the N-propyl bond |

| 121 | [C₃H₆Br]⁺ | Bromopropyl cation |

Advanced Structural Analysis Techniques

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov This technique maps the electron distribution of a molecule in its crystalline environment, providing insights into close contacts between neighboring molecules. While detailed Hirshfeld surface analysis for this compound itself is not extensively documented, comprehensive studies have been performed on its close derivative, This compound-2,3-dione . researchgate.netscispace.com The analysis of this related compound provides a strong model for understanding the types of intermolecular forces that govern the crystal packing in this family of molecules.

The primary intermolecular contacts and their relative contributions to the Hirshfeld surface area for this class of compounds are summarized below.

| Interaction Type | Relative Contribution (%) | Description |

| O···H | 30.6% | Represents hydrogen bonds and other close contacts between oxygen and hydrogen atoms. iucr.org |

| H···H | 19.3% | van der Waals contacts between hydrogen atoms on adjacent molecules. nih.govresearchgate.net |

| C···H | 18.8% | Contacts between carbon and hydrogen atoms. iucr.org |

| Br···H | 18.7% | Interactions involving the bromine atom and hydrogen atoms, which significantly influence packing. nih.govresearchgate.netiucr.org |

| C···C | 3.1% | Weaker pi-stacking or van der Waals interactions between carbon atoms. iucr.org |

In the crystal structure of this compound-2,3-dione, weak C—H···O hydrogen bonds are instrumental in linking the molecules into a three-dimensional network. researchgate.net The presence of the bromine atom notably contributes to the intermolecular interactions, as evidenced by the significant percentage of Br···H contacts. nih.govresearchgate.net This highlights the collective effect of multiple weak interactions in determining the supramolecular architecture of these derivatives. nih.gov

Nucleophilic Substitution Reactions at the Bromine Atom

The bromine atom at the terminus of the 3-bromopropyl chain is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This reactivity is a cornerstone of its utility as a synthetic intermediate.

Alkylation Reactions with Secondary Amines

A significant application of this compound's reactivity is the alkylation of secondary amines. This reaction, a form of nucleophilic substitution, is a direct method for synthesizing tertiary amines. google.com However, these reactions can sometimes exhibit low selectivity due to the potential for multiple alkylations. nih.gov The newly formed tertiary amine can also be alkylated, leading to the formation of quaternary ammonium (B1175870) salts. google.com

In the context of related structures like 1-(3-bromopropyl)-1H-indole-2,3-dione, it serves as an alkylating agent for secondary amines. smolecule.com These reactions are typically carried out in a solvent such as acetonitrile (B52724) under reflux conditions. smolecule.com

Formation of Functionalized Derivatives

The reactive nature of the terminal bromine atom allows for the introduction of various functional groups through nucleophilic substitution. For instance, it can react with sodium azide (B81097) (NaN₃) in dimethylformamide (DMF) to yield the corresponding azide-substituted derivative. d-nb.info This azide can then be further transformed, for example, into an aldehyde via a Vilsmeier-Haack reaction. d-nb.info

The versatility of the bromopropyl group is further demonstrated in its reaction with different nucleophiles to create a library of compounds. The bromine atom can be displaced by amines or thiols, highlighting its role as a precursor in the synthesis of more complex organic molecules.

Reactions Involving the Indoline/Indole Nitrogen

The nitrogen atom within the indoline or indole ring system is another key site for chemical modification. Its nucleophilicity allows for various derivatization reactions.

Electrophilic Substitution on the Indole Ring System

While the primary focus is often on the N1 position, electrophilic substitution can also occur on the aromatic ring of the indole system. In cases where the C3 position is already substituted, an incoming electrophile may initially add at C3 before rearranging to the C2 position. quimicaorganica.org Furthermore, Vilsmeier-Haack formylation of this compound using phosphorus oxychloride (POCl₃) and DMF results in formylation at the C7 position, yielding 1-(3-bromopropyl)-7-formylindoline.

Derivatization at the N1 Position

The nitrogen atom of the indoline or indole ring can be readily alkylated. researchgate.net The synthesis of this compound itself is a prime example of N-alkylation, where indoline is reacted with 1,3-dibromopropane (B121459). This reaction is often facilitated by a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.

Further derivatization at the N1 position is a common strategy in medicinal chemistry. For instance, in the synthesis of certain bioactive molecules, the indole nitrogen is alkylated using various alkyl halides in the presence of a base. iajps.com This approach allows for the introduction of different alkyl chains to modulate the properties of the final compound.

Reactivity of Carbonyl Groups in Indoline-2,3-diones

Indoline-2,3-diones, also known as isatins, are derivatives that feature two reactive carbonyl groups at the C2 and C3 positions. thieme-connect.comijrrjournal.com These carbonyls are key to the synthetic versatility of the isatin (B1672199) scaffold. thieme-connect.com

The C3 carbonyl group, in particular, is highly reactive and participates in a variety of reactions, including condensations and the formation of Schiff bases. thieme-connect.commdpi.com Derivatization at the C3 position of the isatin ring has been shown to significantly influence the biological activity of the resulting compounds. tandfonline.comtandfonline.com For example, the C3 carbonyl can react with aryl hydrazines to form hydrazones. tandfonline.comtandfonline.com

The reactivity of both the C2 and C3 carbonyls allows for the synthesis of a wide array of heterocyclic compounds and spiro derivatives. mdpi.combeilstein-journals.org The keto group at C3 and the lactam group at C2 provide distinct sites for chemical modification. thieme-connect.com

Cyclization Reactions and Spiro Compound Formation

The this compound scaffold is a versatile precursor for the synthesis of complex heterocyclic systems through cyclization reactions. The presence of the reactive 3-bromopropyl chain attached to the indoline nitrogen facilitates intramolecular cyclization events, leading to the formation of fused polycyclic structures. Furthermore, the indoline core itself is a common component in the construction of spirocyclic compounds, where two rings share a single atom. These reactions are crucial for creating molecular diversity and accessing novel chemical entities.

Intramolecular Cyclization

The tethered 3-bromopropyl group on the indoline nitrogen is well-positioned to participate in intramolecular reactions, typically forming a new six-membered ring fused to the indoline system. This process can be initiated through various catalytic methods.

One notable example is the Lewis acid-catalyzed cyclization. Heating this compound with aluminum chloride (AlCl₃) in a high-boiling solvent like decalin can induce an intramolecular Friedel-Crafts-type reaction. This process involves the formation of a carbocation intermediate from the bromopropyl chain, which then undergoes electrophilic aromatic substitution onto the benzene (B151609) ring of the indoline core, yielding tricyclic julolidine-like structures.

Another strategy involves transition-metal-catalyzed dehydrogenative cyclization. Although specific examples starting directly from this compound are part of broader synthetic strategies, related indole derivatives undergo such transformations. For instance, manganese-catalyzed aerobic dehydrogenative cyclization has been used to create ring-fused indole skeletons. rsc.org Similarly, PIDA (phenyliodine diacetate)-mediated intramolecular oxidative C–N coupling represents another modern approach to forge new heterocyclic rings onto the indole framework. semanticscholar.org

These intramolecular cyclization reactions are fundamental for building rigid, polycyclic aromatic systems from flexible acyclic precursors.

Table 1: Examples of Intramolecular Cyclization Reactions of Indole Derivatives

| Starting Material Class | Reagents/Conditions | Product Type | Research Finding | Citation |

| This compound | AlCl₃, decalin, heat | Julolidine derivatives | The bromopropyl chain facilitates intramolecular cyclization via a carbocation intermediate and subsequent electrophilic aromatic substitution. | |

| N-Aryl-N-tosylindole-2-carboxamides | PhI(OAc)₂, DCE, 80 °C | Indolo[2,3-b]quinolines | A PIDA-mediated intramolecular oxidative C-N coupling and subsequent detosylative aromatization affords the fused heterocyclic products. | semanticscholar.org |

| 1-(3-Bromopropyl)uracils | Basic conditions | Cyclic ethers | Intramolecular O-alkylation occurs, yielding cyclic ether products as the major outcome. | rsc.org |

Spiro Compound Formation

Spiro compounds are molecules characterized by a single atom being part of two distinct rings. The indoline and oxindole (B195798) (indolin-2-one) skeletons are highly prevalent in the synthesis of spirocyclic architectures due to their unique structural and biological properties. beilstein-journals.orgnih.gov While the 3-bromopropyl group can be a handle for creating spirocycles, many synthetic routes involve reactions at the C2 or C3 position of a modified indoline ring, such as an isatin (indoline-2,3-dione) or a 3-methyleneoxindole. beilstein-journals.orgresearchgate.net

A common method for constructing spiro-indoline compounds is through multicomponent reactions. For example, spiro[indoline-3,9′-xanthene]trione derivatives can be synthesized by reacting an isatin derivative with dimedone in the presence of a catalyst like magnesium perchlorate. mdpi.com This reaction proceeds via a cascade of condensation and cyclization steps to build the complex spiro framework. mdpi.com

Another powerful technique is the 1,3-dipolar cycloaddition. This reaction can be used to create complex spiro-indolines with high regio- and diastereoselectivity. nih.govnih.gov For instance, the reaction of N-phenacylquinolinium bromides with 3-phenacylideneoxindoles in the presence of a base like triethylamine (B128534) yields spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines]. nih.gov The reaction proceeds through the in-situ generation of a nitrogen ylide which acts as the 1,3-dipole, reacting with the exocyclic double bond of the oxindole derivative. nih.gov

The photoinduced synthesis of functionalized oxacyclic spirooxindoles has also been reported, with a related study mentioning this compound in the context of synthesizing spiro[indoline-3,2'-oxepin]-2-one derivatives. amazonaws.com These methods highlight the versatility of the indoline core in generating structurally complex and three-dimensional spirocyclic molecules. nih.gov

Table 2: Selected Research Findings on Spiro Compound Formation from Indoline Derivatives

| Reactants | Catalyst/Reagents | Product | Yield | Citation |

| Isatin, Dimedone | Mg(ClO₄)₂, aq. ethanol (B145695), 80 °C | Spiro[indoline-3,9′-xanthene]trione | Not specified | mdpi.com |

| 5-Chloroisatin, Dimedone | Mg(ClO₄)₂, aq. ethanol, 80 °C | 5-Chloro-3′,4′,6′,7′-tetrahydrospiro[indoline-3,9′-xanthene]-1′,2,8′(2′H,5′H)-trione | Not specified | mdpi.com |

| Isatins, Ammonium Acetate, Dimedone Adducts of 3-Methyleneoxindoles | Piperidine, Toluene/MeOH, 50 °C | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives | Good yields | beilstein-journals.org |

| N-Phenacylquinolinium Bromides, 3-Phenacylideneoxindoles | Triethylamine, Ethanol | Spiro[indoline-3,3'-pyrrolo[1,2-a]quinolines] | Good yields | nih.gov |

| Isatins, Pipecolic Acid, Electron-deficient Alkene | Not specified (One-step process) | Spiro[indoline-3,3′-indolizine]s | Not specified | nih.gov |

Conclusion

1-(3-Bromopropyl)indoline is a valuable and versatile chemical intermediate rooted in the significant indoline (B122111) and isatin (B1672199) scaffolds. Its straightforward synthesis and the reactivity of its bromopropyl group make it a key building block for the creation of a wide array of more complex molecules. Its application in the development of targeted ligands for important biological receptors like the sigma-1 and CB2 receptors highlights its importance in medicinal chemistry. Furthermore, its utility in the synthesis of radiolabeled probes underscores its role in advancing our understanding of biological processes through molecular imaging. The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of new compounds with significant scientific and therapeutic potential.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict the molecular properties of organic compounds, including derivatives of indoline (B122111).

Geometry optimization calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of "1-(3-Bromopropyl)indoline," these calculations provide insights into bond lengths, bond angles, and dihedral angles.

While specific DFT optimization data for "this compound" is not extensively published, detailed crystallographic and computational studies have been performed on the closely related compound, this compound-2,3-dione. researchgate.net In a study on this molecule, a DFT-optimized structure at the B3LYP/6–311G(d,p) level of theory showed good agreement with the molecular structure determined experimentally via X-ray crystallography. researchgate.net The indoline ring system was found to be nearly planar. researchgate.net The bromopropyl side chain adopts a specific conformation defined by key torsion angles. researchgate.net This demonstrates the reliability of DFT in predicting the geometry of such systems.

Table 1: Selected Crystallographic and Geometric Data for this compound-2,3-dione

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.7113 (2) |

| b (Å) | 8.1375 (2) |

| c (Å) | 17.8089 (4) |

| **β (°) ** | 93.8300 (13) |

| **Volume (ų) ** | 1115.03 (5) |

| **N—C—C—C Torsion Angle (°) ** | -177.5 (3) |

| **C—C—C—Br Torsion Angle (°) ** | 68.1 (3) |

Data sourced from a study on this compound-2,3-dione, a structurally similar compound. researchgate.net

Analysis of the electronic structure provides information about the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions. Studies on substituted indoles propose that the reactivity is largely governed by electronic factors. researchgate.net For instance, in electrophilic substitution reactions, the interaction between the highest occupied molecular orbital (HOMO) of the indole (B1671886) ring and the lowest unoccupied molecular orbital (LUMO) of the electrophile is a key step. researchgate.net

Hirshfeld surface analysis, a method to visualize and quantify intermolecular interactions, has been applied to indoline derivatives. researchgate.net This analysis reveals the most significant contacts responsible for the crystal packing, such as H⋯H, H⋯O/O⋯H, and H⋯Br/Br⋯H interactions. researchgate.net Such analyses for "this compound" would elucidate how the molecule interacts with itself and other molecules, which is crucial for understanding its physical properties and potential as a synthon in crystal engineering.

Molecular Modeling and Simulation

Molecular modeling encompasses a range of computational techniques to represent and simulate the behavior of molecules. These simulations are invaluable for predicting how a molecule might interact with biological targets or how its conformation influences its properties.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. nih.govbiointerfaceresearch.com This method is widely used in drug discovery to screen for potential inhibitors or to understand binding mechanisms. farmaceut.orgmdpi.comnih.gov

The indoline scaffold is a common feature in molecules with biological activity, and various derivatives have been the subject of docking studies to explore their potential as inhibitors of enzymes like histidine kinase and epidermal growth factor receptor (EGFR) kinase. farmaceut.orgmdpi.com These simulations calculate binding energies and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein. nih.gov Although specific docking studies on "this compound" are not prominent, the established protocols for other indoline derivatives could be readily applied to predict its potential biological targets and binding affinity. rsc.org

A molecule's conformation, or spatial arrangement, can significantly impact its physical properties and biological activity. Conformational analysis aims to identify the stable, low-energy conformers of a molecule. nih.govresearchgate.net

For "this compound," the flexibility of the bromopropyl side chain allows for multiple possible conformations. Computational energy minimization techniques, often coupled with quantum mechanical calculations, are used to determine the relative energies of these conformers. nih.gov In the related structure of this compound-2,3-dione, the side chain was found to have a trans-gauche conformation. researchgate.net This is characterized by the N—C—C—C and C—C—C—Br torsion angles of approximately -177.5° and 68.1°, respectively. researchgate.net Similar analyses for "this compound" would identify its preferred shape, which is crucial for understanding its interactions and reactivity.

Reaction Mechanism Investigations

Computational chemistry is a powerful tool for elucidating the step-by-step process of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway.

Investigations into reactions involving the indoline or indole core have provided detailed mechanistic insights. For example, the mechanism for the direct bromination of substituted indoles has been studied, proposing a two-step process where the initial rate-determining step involves the overlap of the indole's HOMO with the bromine's LUMO. researchgate.net Other studies have proposed plausible mechanisms for multi-component reactions that lead to complex spiro[indoline] systems, detailing the sequence of additions and cyclizations. beilstein-journals.orgmdpi.com Computational investigations into the reactions of spirovinylcyclopropyl oxindoles have also been performed to understand their conversion pathways. nih.gov These studies exemplify how theoretical calculations can be applied to understand the formation and transformation of "this compound" and its derivatives.

Transition-State Theory Applications for Reaction Kinetics

Transition-state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and an activated complex, or transition state. researchgate.net This theoretical framework allows for the calculation of important kinetic parameters such as the standard enthalpy of activation (ΔH‡), the standard entropy of activation (ΔS‡), and the standard Gibbs free energy of activation (ΔG‡) if the rate constant has been determined experimentally. researchgate.net

While specific experimental and computational studies applying transition-state theory directly to the reaction kinetics of this compound are not extensively documented in publicly available literature, the principles of TST can be applied to hypothesize its behavior in various reactions. For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, computational methods like Density Functional Theory (DFT) could be used to model the potential energy surface. This would involve locating the geometry of the transition state and calculating its energy relative to the reactants.

One area where TST is particularly relevant is in intramolecular cyclization reactions. The propyl chain of this compound could potentially undergo cyclization to form a new ring system. Transition-state calculations would be crucial in determining the feasibility and preferred pathway of such a reaction, for example, by comparing the activation energies for the formation of different ring sizes. These computational models can elucidate reaction mechanisms and provide insights into how molecular interactions control chemical outcomes. e3s-conferences.org

Theoretical Studies of Organometallic Intermediates

The formation of organometallic intermediates is a key step in many synthetic transformations. The carbon-bromine bond in this compound is a prime site for the formation of such intermediates, for example, through reaction with magnesium to form a Grignard reagent. Theoretical studies are invaluable for understanding the mechanism of formation and the structure of these highly reactive species. rsc.org

Systematic theoretical investigations on the formation of Grignard reagents from alkyl halides reacting with magnesium have been performed. rsc.org These studies reveal that the reaction can proceed through different pathways, including radical and non-radical mechanisms, depending on the nature of the magnesium surface (e.g., single atom, dimer, or larger clusters). rsc.org While these studies often use simple alkyl halides like methyl chloride for their models, the fundamental principles are applicable to more complex molecules like this compound.

Computational modeling, particularly with DFT, can be employed to predict the structure and stability of the organometallic intermediate formed from this compound. sciltp.com Such calculations can help rationalize experimental observations and guide the design of new synthetic methods. sciltp.com For instance, theoretical models can predict whether the formation of an organometallic species is likely to be successful and can provide information on the optimal reaction conditions.

Although specific computational data tables for this compound are not available in the reviewed literature, the following table illustrates the type of data that could be generated from such theoretical studies, based on general knowledge of similar compounds.

| Intermediate Type | Computational Method | Key Calculated Parameter | Hypothetical Value |

| Grignard Reagent | DFT (B3LYP/6-31G) | C-Mg Bond Length | ~2.1 Å |

| Organolithium Reagent | DFT (B3LYP/6-31G) | C-Li Bond Length | ~2.0 Å |

| Transition State (SN2) | DFT (B3LYP/6-31G*) | Activation Energy (ΔG‡) | 15-25 kcal/mol |

This table is illustrative and contains hypothetical values to demonstrate the type of data that computational studies can provide. Specific values for this compound would require dedicated computational investigation.

Applications in Advanced Chemical Research

Role as Precursors and Building Blocks in Organic Synthesis

The utility of 1-(3-Bromopropyl)indoline in organic synthesis is primarily attributed to its dual functionality: the indoline (B122111) scaffold and the reactive alkyl bromide. The indoline core is a prevalent motif in many biologically active natural products and synthetic compounds. ub.edu The presence of the 3-bromopropyl chain provides a convenient handle for introducing a variety of substituents through nucleophilic substitution reactions, making it an ideal starting material for the generation of diverse chemical entities.

Scaffold for Novel Compound Libraries

The synthesis of compound libraries is a cornerstone of modern drug discovery and chemical biology, enabling the exploration of vast chemical space to identify molecules with desired biological activities. This compound serves as an excellent scaffold for the construction of such libraries. The reactivity of the terminal bromine atom allows for the facile introduction of a wide range of functional groups by reaction with various nucleophiles, including amines, phenols, thiols, and carbanions.

This versatility is exemplified by the numerous reports on the synthesis of complex heterocyclic systems derived from functionalized indolines. For instance, multi-component reactions involving isatins (which can be precursors to or derived from indolines) have been employed to create intricate spiro[indoline-3,3'-pyrrolizine] and dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives. nih.govrsc.org These complex structures are often generated through cascade reactions that build molecular complexity in a single step. The general strategy involves the modification of the indoline core, and a bromoalkyl chain, such as the one present in this compound, is a common way to introduce the necessary functionality for subsequent cyclization or substitution reactions.

The ability to systematically vary the substituent introduced at the end of the propyl chain allows for the generation of a library of compounds with a common indoline core but diverse peripheral functionalities. This approach is crucial for structure-activity relationship (SAR) studies, where the impact of different functional groups on the biological activity of a molecule is investigated.

Intermediate in Complex Molecule Synthesis

Beyond its use in compound library synthesis, this compound and its derivatives are valuable intermediates in the multi-step synthesis of complex molecules, including natural products and their analogues. ub.eduambeed.com The indoline nucleus is a key structural component of many alkaloids with significant biological properties. researchgate.net The synthesis of these complex targets often requires the strategic introduction of functional groups onto a pre-formed indoline ring system.

A closely related derivative, this compound-2,3-dione, has been synthesized from isatin (B1672199) and 1,3-dibromopropane (B121459). pitt.edu This reaction highlights the feasibility of N-alkylation of the indoline ring system with a bromopropyl unit, a key step that would be involved in the synthesis or utilization of this compound itself. This functionalized intermediate can then undergo further transformations to build up the target molecule. For example, the propyl chain can be used to form a new ring system through intramolecular cyclization, a common strategy in the total synthesis of alkaloids.

While specific total syntheses explicitly naming this compound as an intermediate can be difficult to pinpoint in the literature, its role can be inferred from the common synthetic strategies employed for indoline-containing natural products. The introduction of a three-carbon chain at the indoline nitrogen is a frequent tactic, and the use of a brominated precursor is a standard and efficient method to achieve this.

Development of Chemical Probes and Tools in Chemical Biology

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or nucleic acid, thereby enabling the study of its function in a biological system. rsc.org The development of effective chemical probes requires a scaffold that can be readily modified to optimize binding affinity and selectivity, and often incorporates a reporter group (e.g., a fluorophore or an affinity tag).

Exploration of Molecular Interactions in Biological Systems

The indoline scaffold is a privileged structure in medicinal chemistry due to its frequent occurrence in bioactive compounds that interact with a variety of biological targets. This compound provides a platform for the development of chemical probes based on this scaffold. The reactive bromopropyl group can be used to attach various functionalities, such as fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels.

For example, a fluorescent probe could be synthesized by reacting this compound with a fluorescent amine. This probe could then be used in cellular imaging studies to visualize the localization of its biological target. Similarly, attachment of a biotin tag would allow for the isolation and identification of the target protein through affinity purification techniques. While the literature contains examples of indole-based fluorescent probes, the specific use of this compound as a starting material for such probes is an area with potential for further exploration. The principle of its utility, however, is well-established within the field of chemical biology.

Contributions to Materials Science Research

The unique electronic and optical properties of indole (B1671886) and its derivatives have led to their investigation in the field of materials science. These compounds have been incorporated into polymers and other materials to create functional systems with applications in electronics, photonics, and sensing.

Functionalized Materials Development

The development of functionalized materials often relies on the ability to precisely control the chemical structure and properties of the constituent molecules. This compound can serve as a valuable monomer or functionalizing agent in the synthesis of novel materials. The indoline moiety can impart specific electronic or photophysical properties to a polymer chain, while the bromopropyl group provides a reactive site for polymerization or for grafting onto a surface.

For instance, this compound could potentially be used to synthesize polymers with pendant indoline groups. Such polymers might exhibit interesting conductivity or fluorescence properties. The synthesis of functional polyethers from N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole has been reported, demonstrating the feasibility of polymerizing indole derivatives to create functional materials. Although not a direct application of this compound, this work illustrates the potential for incorporating indoline-like structures into polymer backbones. The reactive nature of the bromoalkyl group in this compound makes it a suitable candidate for similar polymerization or material functionalization strategies.

Integration into Smart Materials and Sensors

The unique electronic and photophysical properties of the indoline nucleus make it a valuable component in the design of smart materials and chemical sensors. Indole and its derivatives are known to exhibit fluorescence that can be sensitive to the local environment, including polarity, pH, and the presence of specific analytes. This compound serves as a key building block for integrating these sensory capabilities into larger systems, such as polymers and surfaces.

The general strategy involves utilizing the reactive C-Br bond of the propyl chain to graft the indoline moiety onto a material backbone. For instance, the compound can be reacted with polymers containing nucleophilic functional groups (e.g., amines, thiols, or carboxylates) to form a stable covalent linkage. Once incorporated, the indoline unit can act as a fluorescent reporter. Changes in the emission spectrum (such as wavelength shifts or intensity quenching/enhancement) upon exposure to external stimuli can be used for sensing applications.

Research on indole-based fluorescent sensors has demonstrated their efficacy in detecting various metal ions and anions. The N-H proton of the indole ring can act as a hydrogen-bond donor, allowing for interaction with anions like fluoride, which can be detected through changes in fluorescence or color. While direct studies on this compound for these specific applications are not prevalent, its structure is ideally suited for the development of polymer-based or surface-immobilized sensors that leverage these known properties of the indole/indoline system. For example, covalent attachment to a porous polymer support could yield a solid-state sensor for detecting analytes in solution.

Applications in Nanomaterial Conjugation and Surface Modification

The functionalization of nanomaterials and the modification of surfaces are critical for a range of applications in diagnostics, targeted drug delivery, and catalysis. This compound provides a straightforward chemical handle for the surface modification of various nanomaterials, including gold nanoparticles, quantum dots, and silica (B1680970) nanoparticles.

The terminal bromine atom on the propyl chain is a reactive electrophile that can readily participate in nucleophilic substitution reactions. This allows for the "grafting-to" approach for surface modification. For example, nanoparticles with surfaces functionalized with primary amines or thiols can react with this compound to form a stable layer of indoline moieties.

This surface modification can impart new properties to the nanomaterial:

Biocompatibility: The indoline structure is found in many biological molecules, and its presence on a nanoparticle surface may enhance biocompatibility.

Targeting: The indoline core can be further functionalized, or it can serve as a recognition motif for specific biological targets.

Drug Loading: The modified surface can alter the hydrophobicity and loading capacity for certain therapeutic agents.

Sensing Interface: As with smart materials, an indoline-functionalized surface can be used to create a nanoscale sensing platform.

The conjugation process typically involves dispersing the nanomaterials in a suitable solvent, followed by the addition of this compound and often a base to facilitate the reaction. The resulting functionalized nanoparticles can then be purified and characterized to confirm the successful surface modification.

Utility in Supramolecular Chemistry and Crystal Engineering (e.g., Hydrogen-Bonded Networks)

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. Crystal engineering, a subfield of supramolecular chemistry, is concerned with the design and synthesis of crystalline solids with desired properties. The structure of this compound contains several features that make it a candidate for use in these fields.

While the specific crystal structure of this compound is not widely reported, valuable insights can be drawn from the closely related compound, this compound-2,3-dione. X-ray diffraction studies of this dione (B5365651) derivative reveal the critical role of weak C—H⋯O hydrogen bonds in its crystal packing, which link the molecules into a three-dimensional network. nih.gov The indoline ring system itself is nearly planar, and the bromopropyl side chain adopts a specific conformation to facilitate these interactions. nih.gov

For this compound, similar intermolecular forces are expected to govern its self-assembly in the solid state. The key interactions would include:

C—H⋯π Interactions: The hydrogen atoms on the aliphatic portions of the molecule can interact with the electron-rich aromatic benzene (B151609) ring of a neighboring molecule.

π-π Stacking: The aromatic rings of adjacent indoline units can stack on top of one another, contributing to the stability of the crystal lattice.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules.

Weak Hydrogen Bonds: C-H groups can act as weak hydrogen bond donors, interacting with the bromine atom or the π-system of the aromatic ring.

By understanding and controlling these subtle interactions, it is possible to design crystalline materials with specific architectures. The flexible propyl chain allows for conformational adjustments that can accommodate different packing motifs, potentially leading to the formation of polymorphs with distinct physical properties. The study of how molecules like this compound self-assemble provides fundamental insights into the principles of molecular recognition and crystal formation.

Future Research Trajectories and Methodological Advancements

Exploration of Novel Synthetic Routes and Catalytic Systems

The conventional synthesis of 1-(3-Bromopropyl)indoline typically involves the N-alkylation of indoline (B122111) with 1,3-dibromopropane (B121459). While effective, future research will likely focus on developing more efficient, sustainable, and selective synthetic routes. The exploration of advanced catalytic systems is central to this endeavor. hilarispublisher.com

Key research directions include:

Transition-Metal Catalysis: Systems based on metals like palladium, copper, and iridium could offer milder reaction conditions and broader functional group tolerance compared to traditional methods. hilarispublisher.com Research into ligands that can fine-tune the catalyst's reactivity will be crucial for optimizing yield and minimizing side products.

Photocatalysis: Visible-light-mediated photocatalysis represents a green and powerful tool for forming C-N bonds. hilarispublisher.com Investigating the use of photoredox catalysts for the N-alkylation of indoline could lead to highly efficient and environmentally benign synthetic protocols.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. Adapting the synthesis of this compound to a flow process could be a significant methodological advancement.

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Palladium-Based Catalysts | High efficiency, well-understood reactivity. | Development of new phosphine (B1218219) ligands to improve catalyst turnover and stability. |

| Copper-Catalyzed Systems | Lower cost, good for N-alkylation reactions. | Exploring ligand-free conditions or using simple, inexpensive ligands. |

| Visible-Light Photocatalysis | Mild conditions, sustainable energy source, high selectivity. | Screening of different photosensitizers and optimization of light source and solvent. |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Design of chiral organocatalysts for potential asymmetric syntheses of derivatives. |

Advanced Spectroscopic Characterization Techniques for Dynamic Processes

While standard techniques like NMR and IR spectroscopy are sufficient for routine characterization, a deeper understanding of the conformational dynamics and electronic properties of this compound requires more advanced methods. The flexible bromopropyl side chain can adopt various conformations, which may influence its reactivity and interactions with other molecules.

Future research should employ a combination of experimental and computational techniques:

2D NMR Spectroscopy: Techniques such as NOESY and ROESY can provide through-space information about the proximity of protons, helping to elucidate the preferred conformations of the propyl chain relative to the indoline ring in solution.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the geometric structure, vibrational frequencies, and electronic properties of the molecule. researchgate.net These theoretical calculations can predict stable conformers and help in the assignment of complex experimental spectra.

Time-Resolved Spectroscopy: For derivatives of this compound that may have photochemical or photophysical properties, time-resolved techniques can probe the dynamics of excited states on femtosecond to microsecond timescales.

| Technique | Information Gained | Research Application |

|---|---|---|

| NOESY/ROESY NMR | Spatial proximity of atoms, solution-state conformation. | Determining the conformational preferences of the bromopropyl side chain. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted vibrational spectra. researchgate.net | Correlating theoretical structures with experimental data from IR, Raman, and NMR. researchgate.net |

| X-ray Crystallography | Precise solid-state structure, bond lengths, and angles. researchgate.net | Unambiguous structural determination of crystalline derivatives. |

Integration of Machine Learning in Predictive Synthesis and Structure-Activity Relationship Studies

Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of reaction outcomes and molecular properties from large datasets. nih.govprinceton.edu Applying ML to the synthesis and application of this compound and its derivatives is a promising future trajectory.

Potential applications include:

Predictive Synthesis: ML models can be trained on extensive reaction databases to predict the optimal conditions (e.g., catalyst, solvent, temperature) for the synthesis of this compound derivatives. princeton.eduibm.com This can significantly reduce the experimental effort required for optimization. ibm.com Algorithms like random forest and neural networks have shown success in predicting reaction yields and identifying the most influential reaction parameters. princeton.edufrancis-press.com

Retrosynthesis Planning: AI-powered tools can suggest novel synthetic pathways for complex target molecules derived from this compound, potentially uncovering more efficient routes than those designed by human chemists. arxiv.org

Quantitative Structure-Activity Relationship (QSAR): If derivatives are synthesized for biological screening, ML can be used to build QSAR models that correlate structural features with biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent and selective molecules.

| Machine Learning Application | Objective | Potential Impact |

|---|---|---|

| Reaction Yield Prediction | To predict the yield of a reaction based on reactants, reagents, and conditions. ibm.com | Accelerates reaction optimization and reduces chemical waste. |

| Computer-Aided Synthesis Planning (CASP) | To propose viable retrosynthetic routes for complex target molecules. nih.gov | Facilitates the discovery of novel and efficient synthetic strategies. arxiv.org |

| QSAR Modeling | To correlate molecular structure with biological activity or other properties. | Guides the design of derivatives with enhanced properties for specific applications. |

Design and Synthesis of Chemically Diverse Derivatives for Specific Research Endeavors

The true value of this compound lies in its utility as a chemical scaffold. The terminal bromine atom is an excellent leaving group, providing a reactive handle for a wide range of nucleophilic substitution reactions. This allows for the systematic synthesis of a library of derivatives with diverse functional groups.

Future research will focus on creating derivatives for targeted applications:

Medicinal Chemistry: The indoline core is a "privileged structure" found in many bioactive compounds. beilstein-journals.org Derivatives can be synthesized by reacting this compound with various amines, thiols, and alcohols to generate new chemical entities for screening as enzyme inhibitors or receptor ligands. nih.govmdpi.com For example, introducing functionalities known to interact with specific biological targets, such as pyridinium (B92312) groups or sulfonamides, could yield compounds with interesting pharmacological profiles. mdpi.comnih.gov

Materials Science: By attaching polymers or photoactive groups to the indoline scaffold, novel materials with tailored electronic or optical properties could be developed.

Chemical Biology: Derivatives bearing fluorescent tags, biotin (B1667282), or other probes can be synthesized to study biological processes or for use in diagnostic assays.

| Derivative Class | Synthetic Strategy (Reaction with this compound) | Potential Research Application |

|---|---|---|

| Terminal Amines | Nucleophilic substitution with primary/secondary amines. | Scaffolds for G-protein coupled receptor ligands. mdpi.com |

| Terminal Ethers/Thioethers | Williamson ether/thioether synthesis with alcohols/thiols. | Probing hydrophobic pockets in enzyme active sites. |

| Terminal Azides | Substitution with sodium azide (B81097). | Precursors for "click" chemistry to attach probes or link to other molecules. |

| Phthalimide (B116566) Derivatives | Gabriel synthesis with potassium phthalimide. | Intermediates for primary amines; potential for bioactive compounds. nih.govresearchgate.net |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromopropyl)indoline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via alkylation of indoline derivatives using 1,3-dibromopropane or bromopropylating agents. Optimization involves controlling stoichiometry (e.g., molar ratios of indoline to bromopropyl reagents) and reaction temperature (60–80°C in polar aprotic solvents like DMF) . Catalysts such as triethylamine or K₂CO₃ are used to neutralize HBr byproducts, enhancing reaction efficiency . Monitoring via TLC or HPLC ensures completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Look for triplet signals at δ 3.4–3.6 ppm (CH₂Br protons) and aromatic protons (δ 6.5–7.2 ppm) from the indoline moiety .

- X-ray Crystallography : Resolves bond angles (e.g., C-Br bond length ~1.9–2.0 Å) and confirms stereochemistry .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 273 for C₁₁H₁₃BrN) validate molecular weight .

Q. What safety protocols are essential when handling this compound, given its hazardous properties?

- Methodological Answer : Refer to GHS hazard codes (e.g., H315, H319 for skin/eye irritation; H335 for respiratory irritation). Use fume hoods, nitrile gloves, and safety goggles. Neutralize waste with sodium bicarbonate before disposal. Emergency procedures include rinsing exposed skin with water for 15 minutes and consulting safety data sheets (SDS) for first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR or XRD data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃ shifting proton signals) or crystal polymorphism. Validate data by:

- Comparing with computational simulations (DFT for NMR chemical shifts) .

- Re-crystallizing samples under controlled conditions (e.g., slow evaporation in ethyl acetate) to isolate pure polymorphs .

- Cross-referencing with crystallographic databases (CCDC entries) for bond-length consistency .

Q. What mechanistic insights explain the regioselectivity of this compound in alkylation reactions?

- Methodological Answer : The bromopropyl group acts as an electrophile, targeting the indoline nitrogen due to its lone pair availability. Steric hindrance from the indoline’s fused ring system directs substitution to the terminal carbon of the bromopropyl chain. Kinetic studies (e.g., monitoring intermediates via LC-MS) and computational modeling (e.g., Fukui indices for nucleophilicity) clarify regioselectivity .

Q. How can computational methods predict the stability of this compound under varying pH or solvent conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate:

- Hydrolysis susceptibility : Energy barriers for SN2 reactions in aqueous environments.

- Solvent effects : Polarizable continuum models (PCM) simulate stability in solvents like methanol or acetonitrile .

- pKa prediction : Software like ACD/Labs estimates protonation states affecting reactivity .

Q. What strategies can mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Common byproducts (e.g., di-alkylated indoline or HBr adducts) are minimized by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。